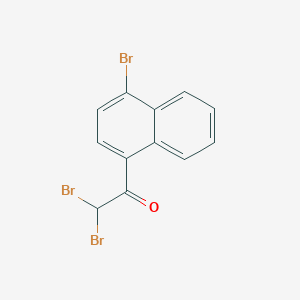
2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H7Br3O It is a brominated derivative of ethanone, featuring a naphthalene ring substituted with bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone typically involves the bromination of 1-(4-bromonaphthalen-1-yl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(4-bromonaphthalen-1-yl)ethanol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can convert the ethanone group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvent, and room temperature.
Oxidation: Potassium permanganate (KMnO4), aqueous medium, and controlled temperature.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol.
Oxidation: 2,2-Dibromo-1-(4-bromonaphthalen-1-yl)acetic acid.
Applications De Recherche Scientifique
2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing brominated compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2,2-Dibromo-1-(6-bromonaphthalen-2-yl)ethanone
- 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone
Uniqueness
2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone is unique due to the presence of multiple bromine atoms and a naphthalene ring, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and potential for diverse chemical transformations. Its structure also allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C12H7Br3O |
|---|---|
Poids moléculaire |
406.89 g/mol |
Nom IUPAC |
2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H7Br3O/c13-10-6-5-9(11(16)12(14)15)7-3-1-2-4-8(7)10/h1-6,12H |
Clé InChI |
UVQLECWKXSXVAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















